molecular formula C10H17Cl2N3 B6285721 4-[(dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride CAS No. 59476-06-1

4-[(dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride

Cat. No. B6285721
CAS RN: 59476-06-1
M. Wt: 250.2
InChI Key:
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Description

“4-[(dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride” is a chemical compound with the molecular formula C10H17Cl2N3. It has a molecular weight of 250.17 . This compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3/c1-13(2)7-8-3-5-9(6-4-8)10(11)12/h3-6H,7H2,1-2H3,(H3,11,12) . This indicates that the compound contains a benzene ring substituted with a dimethylamino group and a carboximidamide group .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the available resources.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Doyle, Salem, and Willis (1995) explored the asymmetric bidentate synthesis of related compounds, highlighting the chemoselective cleavage of specific moieties in the presence of lithium metal in tetrahydrofuran (Doyle, Salem, & Willis, 1995).
    • Kurian et al. (2013) studied the synthesis and characterization of a compound with an azine moiety, using microwave irradiation technique and confirmed its structure through IR and mass spectroscopy (Kurian, Sadaphale, Paliwal, Pandey, & Bagade, 2013).
  • Molecular Interactions and Properties :

    • Staab, Elbl, and Krieger (1986) discussed the protonation of a related compound, analyzing its formation of diprotonated salts and bifurcated hydrogen bonds (Staab, Elbl, & Krieger, 1986).
    • Vishnoi et al. (2015) synthesized a fluorescent chemo-sensor related to the compound, demonstrating its selective and remarkable fluorescence quenching in the presence of picric acid (Vishnoi, Sen, Patwari, & Murugavel, 2015).
  • Chemical Reactions and Potential Applications :

    • Brunel, Salmi, and Letourneux (2005) used a related reagent for the efficient coupling of conjugated carboxylic acid with methyl ester amino acids, illustrating its application in synthesizing various substituted amino acid derivatives (Brunel, Salmi, & Letourneux, 2005).
    • Wannebroucq et al. (2016) investigated the reactions and interactions between peri-groups in related compounds, providing insights into the formation of a “through space” amide (Wannebroucq, Jarmyn, Pitak, Coles, & Wallis, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride involves the reaction of 4-nitrobenzaldehyde with dimethylamine followed by reduction of the resulting imine to the corresponding amine. The amine is then reacted with cyanogen chloride to form the carboximidamide, which is subsequently converted to the dihydrochloride salt.", "Starting Materials": [ "4-nitrobenzaldehyde", "dimethylamine", "sodium borohydride", "cyanogen chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-nitrobenzaldehyde is reacted with excess dimethylamine in ethanol to form the imine intermediate.", "Step 2: The imine intermediate is reduced to the corresponding amine using sodium borohydride in ethanol.", "Step 3: The amine is reacted with cyanogen chloride in dichloromethane to form the carboximidamide intermediate.", "Step 4: The carboximidamide intermediate is treated with hydrochloric acid to form the dihydrochloride salt of 4-[(dimethylamino)methyl]benzene-1-carboximidamide." ] }

CAS RN

59476-06-1

Product Name

4-[(dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride

Molecular Formula

C10H17Cl2N3

Molecular Weight

250.2

Purity

95

Origin of Product

United States

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